molecular formula C13H16O4 B3378001 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 1374414-04-6

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B3378001
CAS No.: 1374414-04-6
M. Wt: 236.26 g/mol
InChI Key: QLWJYHRZUFQUDK-FNORWQNLSA-N
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Description

The study of novel organic compounds is a cornerstone of chemical and pharmaceutical research, driving the discovery of new materials and therapeutic agents. Within this pursuit, the exploration of specific structural motifs often leads to the identification of molecules with significant potential. One such molecule is 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid, a compound situated at the intersection of several important classes of organic chemistry.

This compound belongs to the broad class of arylprop-2-enoic acids, which are characterized by a phenyl ring attached to a prop-2-enoic acid moiety. This structural framework is of significant interest due to its presence in a wide array of biologically active molecules. The core structure, often referred to as a cinnamic acid skeleton, consists of a phenyl group, a double bond, and a carboxylic acid group, which serve as key active sites for chemical modifications. nih.gov

The reactivity and biological activity of arylprop-2-enoic acids can be finely tuned by the nature and position of substituents on the phenyl ring. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. The versatility of this scaffold has made it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and advanced polymers. rsc.orgresearchgate.net

The specific substitution pattern of this compound—a methoxy (B1213986) group at the 3-position and a propoxy group at the 4-position of the phenyl ring—suggests a deliberate design to explore novel structure-activity relationships. The presence of these alkoxy groups can significantly impact the compound's properties. For instance, methoxy and other alkoxy groups are known to influence the antioxidant and antimicrobial activities of related cinnamic acid derivatives. researchgate.netnih.gov

The investigation into this particular molecule is driven by the hypothesis that the combination of the methoxy and propoxy groups will confer unique chemical and biological properties not observed in more common, naturally occurring phenylpropanoids. The exploration of such novel derivatives is essential for expanding the chemical space of bioactive compounds and identifying new lead structures for drug discovery and materials science.

Phenylpropanoids are a diverse class of plant secondary metabolites derived from the amino acid phenylalanine. nih.gov They play crucial roles in plant physiology, including defense against pathogens, protection from UV radiation, and structural support. nih.govfrontiersin.org This class of compounds includes well-known derivatives such as caffeic acid, ferulic acid, and coumaric acid. nih.gov

Cinnamic acid and its derivatives have been the subject of extensive academic research, revealing a wide range of pharmacological activities. researchgate.netjocpr.com Studies have demonstrated their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.gov The biological efficacy of these compounds is often attributed to the specific substitution patterns on the phenyl ring. nih.gov For example, the presence of hydroxyl and methoxy groups is known to enhance the antioxidant and insulin-releasing activities of certain cinnamic acid derivatives. researchgate.netjocpr.com This extensive body of research provides a strong foundation for investigating novel, synthetically modified derivatives like this compound.

The primary objective of the research on this compound is to systematically characterize its chemical, physical, and potential biological properties. The scope of this investigation will encompass:

Chemical Synthesis and Characterization: Development of an efficient synthetic route to produce the compound with high purity and yield, followed by comprehensive structural elucidation using modern analytical techniques.

Physicochemical Profiling: Determination of key physical and chemical properties, such as melting point, solubility, and stability.

Comparative Analysis: Evaluation of its properties in relation to structurally similar, well-studied cinnamic acid derivatives to understand the influence of the unique substitution pattern.

Exploratory Biological Screening: Initial in vitro screening to assess its potential in relevant biological assays, guided by the known activities of related phenylpropanoids.

This comprehensive approach aims to establish a foundational understanding of this novel compound, paving the way for further, more specialized research into its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWJYHRZUFQUDK-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222999
Record name (2E)-3-(3-Methoxy-4-propoxyphenyl)-2-propenoic acid
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Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374414-04-6
Record name (2E)-3-(3-Methoxy-4-propoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374414-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Methoxy-4-propoxyphenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid

Retrosynthetic Analysis of 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C=C double bond and the C-C single bond connecting the aromatic ring to the side chain.

Two main disconnections are considered:

Disconnecting the Double Bond (Cα-Cβ): This is the most common approach. It simplifies the molecule into a substituted benzaldehyde (B42025) and a two-carbon component. This strategy leads to several classical olefination and condensation reactions.

Target Molecule: this compound

Precursors: 3-Methoxy-4-propoxybenzaldehyde (B2538646) and a C2 synthon (e.g., malonic acid, acetic anhydride (B1165640), or a Wittig reagent).

Disconnecting the Aryl-Alkene Bond (C-C): This approach involves forming the bond between the aromatic ring and the prop-2-enoic acid moiety. This is characteristic of modern cross-coupling reactions.

Target Molecule: this compound

Precursors: A substituted aryl halide (e.g., 1-halo-3-methoxy-4-propoxybenzene) and a prop-2-enoic acid derivative (e.g., acrylic acid).

This analysis reveals that the key intermediate for many synthetic pathways is 3-methoxy-4-propoxybenzaldehyde .

Classical Approaches to Arylprop-2-enoic Acid Synthesis

Classical methods for synthesizing arylprop-2-enoic acids, also known as cinnamic acids, have been well-established for over a century. These reactions typically involve the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.orgsigmaaldrich.com It is a versatile method for synthesizing α,β-unsaturated acids.

In the synthesis of this compound, the reaction involves the condensation of 3-methoxy-4-propoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. wikipedia.org The Doebner modification of the Knoevenagel condensation specifically uses pyridine as a solvent and malonic acid as the active methylene component, which undergoes condensation followed by decarboxylation to yield the desired cinnamic acid derivative. wikipedia.org

Reaction Scheme: 3-Methoxy-4-propoxybenzaldehyde + Malonic Acid → (in the presence of a base catalyst) → this compound + H₂O + CO₂

ComponentRoleExample
Aromatic AldehydeElectrophile3-Methoxy-4-propoxybenzaldehyde
Active Methylene CompoundNucleophileMalonic Acid
CatalystBasePyridine, Piperidine
Productα,β-unsaturated acidThis compound

The Perkin reaction is another classic method used to synthesize α,β-unsaturated aromatic acids. longdom.orglongdom.orgwikipedia.org It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst. longdom.orgbyjus.com

For the target molecule, 3-methoxy-4-propoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). The reaction proceeds through the formation of an enolate from the anhydride, which then attacks the aldehyde. byjus.comiitk.ac.in A subsequent dehydration and hydrolysis of the mixed anhydride intermediate yields the final product. This reaction is particularly useful for preparing substituted cinnamic acids. longdom.orglongdom.org

Reaction Scheme: 3-Methoxy-4-propoxybenzaldehyde + Acetic Anhydride → (in the presence of Sodium Acetate) → this compound

ComponentRoleExample
Aromatic AldehydeElectrophile3-Methoxy-4-propoxybenzaldehyde
Acid AnhydrideNucleophile precursorAcetic Anhydride
CatalystBaseSodium Acetate
Productα,β-unsaturated acidThis compound

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmnstate.edu The reaction involves a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.org The driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com

To synthesize this compound, 3-methoxy-4-propoxybenzaldehyde is reacted with a stabilized ylide, such as (carboxymethylene)triphenylphosphorane (Ph₃P=CHCOOH) or its ester derivative followed by hydrolysis. A common approach involves reacting the aldehyde with an alkoxycarbonyl methylidenetriphenylphosphorane, which produces an ester that is then hydrolyzed in situ to the carboxylic acid. researchgate.net This method offers high regioselectivity, ensuring the double bond forms in the correct position. mnstate.edu

Reaction Scheme:

Triphenylphosphine + Ethyl bromoacetate (B1195939) → Ethyl (triphenylphosphonio)acetate bromide

Ethyl (triphenylphosphonio)acetate bromide + Base → Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent)

3-Methoxy-4-propoxybenzaldehyde + Wittig Reagent → Ethyl 3-(3-methoxy-4-propoxyphenyl)prop-2-enoate

Ethyl 3-(3-methoxy-4-propoxyphenyl)prop-2-enoate + H₂O/H⁺ → this compound

StepReaction TypeKey ReagentsIntermediate/Product
1SN2Triphenylphosphine, Ethyl bromoacetatePhosphonium Salt
2Acid-BasePhosphonium Salt, Strong Base (e.g., n-BuLi)Wittig Reagent (Ylide)
3Wittig Reaction3-Methoxy-4-propoxybenzaldehyde, Ylideα,β-unsaturated ester
4HydrolysisEster, Acid/BaseThis compound

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Prop-2-enoic Acid Moiety

Modern synthetic methods often employ transition metal catalysis to form carbon-carbon bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org It is a versatile tool for the arylation of olefins. mdpi.com

To synthesize this compound via the Heck reaction, a haloaromatic compound, such as 1-iodo-3-methoxy-4-propoxybenzene, is coupled with acrylic acid or one of its esters (e.g., ethyl acrylate). The reaction requires a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base like triethylamine. wikipedia.org If an ester of acrylic acid is used, a final hydrolysis step is necessary to obtain the carboxylic acid. The Heck reaction typically exhibits excellent stereoselectivity, favoring the formation of the trans (E) isomer. organic-chemistry.org

Reaction Scheme: 1-Iodo-3-methoxy-4-propoxybenzene + Ethyl acrylate (B77674) → (in the presence of Pd catalyst, base) → Ethyl 3-(3-methoxy-4-propoxyphenyl)prop-2-enoate Ethyl 3-(3-methoxy-4-propoxyphenyl)prop-2-enoate + H₂O/H⁺ → this compound

ComponentRoleExample
Aryl HalideElectrophile1-Iodo-3-methoxy-4-propoxybenzene
AlkeneNucleophileEthyl acrylate
CatalystCross-coupling agentPalladium(II) acetate
BaseHalide scavengerTriethylamine
ProductCinnamic acid derivativeThis compound

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, making it a suitable approach for the synthesis of this compound. nih.gov This reaction typically involves the coupling of an organoboron reagent with an organic halide or pseudo-halide, catalyzed by a palladium complex in the presence of a base. nih.gov

For the synthesis of the target compound, this would generally involve the reaction between a boronic acid derivative of propenoic acid and a substituted aryl halide, such as 3-methoxy-4-propoxy-1-halobenzene. The catalytic cycle proceeds through steps of oxidative addition, transmetallation, and reductive elimination. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for the reaction's success. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine ligands that promote the catalytic cycle. nih.govorganic-synthesis.com Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently employed to facilitate the transmetallation step. organic-synthesis.com

The reaction conditions are generally mild, and the tolerance for a wide variety of functional groups makes the Suzuki-Miyaura coupling a versatile tool. organic-synthesis.com Microwave-assisted protocols have also been developed, which can significantly reduce reaction times and improve yields. mdpi.com

Table 1: Typical Components in a Suzuki-Miyaura Coupling Reaction This table is a generalized representation based on common Suzuki-Miyaura reaction conditions.

Component Example Role in Reaction Citation
Aryl Halide 1-Bromo-3-methoxy-4-propoxybenzene Electrophilic coupling partner organic-synthesis.com
Organoboron Reagent Prop-2-enoic acid-3-boronic acid Nucleophilic coupling partner nih.gov
Palladium Catalyst PdCl₂(dppf) or Pd(OAc)₂ Facilitates C-C bond formation organic-synthesis.comresearchgate.net
Base Na₂CO₃, K₂CO₃, K₃PO₄ Promotes transmetallation organic-synthesis.com
Solvent Toluene/Dioxane or Water Medium for the reaction organic-synthesis.commdpi.com

Stereoselective Synthesis of (E)- and (Z)-3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid and its Stereoisomers

The presence of a double bond in the prop-2-enoic acid moiety gives rise to the possibility of (E) and (Z) stereoisomers. The control of this stereochemistry is a significant challenge in synthesis, as the small, cylindrical nature of the substituents on the double bond exerts minimal influence in directing the geometry. nsf.gov Stereoselective synthesis aims to produce a single, desired isomer with high fidelity, which is crucial as different stereoisomers can have distinct physical, chemical, and biological properties.

Achieving stereoselectivity in the synthesis of this compound often relies on the geometry of the starting materials and the reaction mechanism. For instance, in a Suzuki-Miyaura coupling, the reaction is known to be highly stereospecific, meaning the configuration of the vinyl halide reactant is retained in the product. organic-synthesis.com Therefore, starting with a pure (E)- or (Z)-vinyl boronic acid or vinyl halide would lead to the corresponding (E)- or (Z)-product.

Strategies for stereoselective synthesis include:

Use of Stereodefined Precursors: Employing starting materials where the double bond geometry is already fixed.

Catalyst Control: Utilizing specific catalysts and ligands that can influence the stereochemical outcome of the reaction. Copper-catalyzed couplings, for example, have been shown to be effective in minimizing isomerization of the resulting vinyl products. nsf.gov

Reaction Condition Optimization: Carefully controlling factors like temperature and reaction time to prevent isomerization of the desired product into the undesired stereoisomer.

The synthesis of rotationally restricted biaryls (atropisomers) through Suzuki-Miyaura coupling highlights the ability of this reaction to control complex stereochemistry, a principle that can be extended to the control of alkene geometry. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. The synthesis of this compound can be made more environmentally friendly by adopting several green strategies.

Key principles applicable to this synthesis include:

Catalysis: The use of catalytic reagents like palladium in the Suzuki-Miyaura reaction is inherently greener than using stoichiometric reagents because they are used in small amounts and can be recycled. researchgate.net

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can dramatically shorten reaction times from hours to minutes, thereby reducing energy consumption. mdpi.com Microwave-assisted Suzuki-Miyaura reactions have been shown to produce high yields (73%–94%) in as little as 15-30 minutes. mdpi.com

Use of Safer Solvents: Traditional organic solvents can be hazardous and environmentally damaging. Green chemistry encourages the use of safer alternatives, such as water or bio-based solvents. Suzuki-Miyaura reactions have been successfully performed in water, which is a non-toxic, non-flammable, and inexpensive solvent. mdpi.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura are generally atom-economical.

Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, a broader green chemistry approach would involve sourcing starting materials from renewable resources. rsc.org

Electrosynthesis: This emerging technique uses electricity as a "green reagent" to drive chemical reactions, potentially reducing waste and allowing for reactions to occur under ambient conditions. osti.gov

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefit Citation
Catalysis Use of recyclable palladium catalysts. Reduces chemical waste and cost. researchgate.net
Energy Efficiency Microwave-assisted reactions. Shorter reaction times (15-30 min), lower energy use. mdpi.com
Safer Solvents Using water as a reaction medium. Reduces toxicity and environmental impact. mdpi.comgreenchemistry.school
Waste Prevention One-pot synthesis protocols. Simplifies procedures and minimizes waste from purification steps. mdpi.com

Optimization of Reaction Conditions for High Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which is critical for both laboratory-scale research and large-scale industrial production. For the synthesis of this compound, several parameters must be carefully controlled.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. Studies on similar reactions have shown that screening various solvents is necessary to find one that provides the desired product as the sole product, avoiding side reactions like isomerization. researchgate.net

Reaction Time and Temperature: Prolonging reaction time can, in some cases, convert intermediate species into the desired final product, leading to a substantial increase in isolated yield (e.g., from a lower initial yield to as high as 89%). researchgate.net Temperature control is also vital; for instance, microwave-assisted Suzuki couplings are often performed at elevated temperatures (e.g., 150 °C) to achieve rapid conversion. mdpi.com

Catalyst and Base: The nature of the catalyst and base are key variables. The electronic properties of the substituents on the coupling partners can influence the reaction rate and yield. For example, in Suzuki-Miyaura reactions, aryl halides with electron-withdrawing groups tend to react faster. researchgate.net The optimal catalyst loading must be determined to ensure efficient conversion without unnecessary cost or metal contamination of the product.

Work-up and Purification: A simple and efficient work-up procedure is desirable. The use of heterogeneous or supported catalysts can simplify purification by allowing the catalyst to be easily filtered off from the reaction mixture. researchgate.net

Systematic optimization studies, where one parameter is varied while others are kept constant, are crucial for identifying the ideal conditions to achieve high yields (e.g., over 90%) and purity. researchgate.netresearchgate.net

Table 3: Impact of Reactant Structure on Suzuki-Miyaura Reaction Yield This table is based on generalized findings for Suzuki-Miyaura reactions and illustrates the effect of substituents.

Aryl Halide Substrate Phenylboronic Acid Substrate Typical Yield Rationale Citation
4-Iodotoluene Phenylboronic acid 98.6% Iodoarenes are highly reactive. researchgate.net
Methyl 4-iodobenzoate Phenylboronic acid 94.6% Electron-withdrawing group enhances reactivity. researchgate.net
Iodobenzene 4-Methoxyphenylboronic acid 94.4% Electron-donating group on boronic acid is favorable. researchgate.net
4-tert-Butyliodobenzene Phenylboronic acid 91.0% Steric hindrance can slightly lower the yield. researchgate.net

Spectroscopic and Spectrometric Data for this compound Not Found in Publicly Available Sources

Following a comprehensive search of publicly available scientific databases and literature, experimental data for the advanced spectroscopic and spectrometric elucidation of the specific chemical compound this compound could not be located.

Detailed searches were conducted to find specific information pertaining to the following analytical techniques for the target molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for 1D NMR (¹H, ¹³C) or 2D NMR (COSY, HSQC, HMBC, NOESY) were found.

High-Resolution Mass Spectrometry (HRMS): Specific HRMS data, including molecular formula confirmation and fragmentation patterns, were not available.

Infrared (IR) and Raman Spectroscopy: Vibrational analysis and functional group identification data from IR and Raman spectroscopy for this compound were not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions and chromophore characterization of this specific molecule is not present in the searched sources.

X-ray Crystallography: No solid-state structural determination data for single crystals of this compound were located.

While information exists for structurally similar compounds—such as those with different alkoxy groups, hydroxyl substitutions, or ester functionalities—these data are not directly applicable to this compound. Due to the strict requirement for scientifically accurate and specific information, and the absence of such data in the conducted searches, the requested article with detailed research findings and data tables cannot be generated.

Advanced Spectroscopic and Spectrometric Elucidation of 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Chiral Analogues.

The parent compound, 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, is achiral and therefore does not exhibit optical activity. However, the introduction of a stereogenic center into its structure would yield chiral analogues, the absolute configuration of which can be unequivocally determined using chiroptical spectroscopic methods. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are paramount in stereochemical analysis, providing information on the three-dimensional arrangement of atoms in a molecule.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as the Cotton effect, can be positive or negative and is plotted as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image counterpart exhibiting an equal and opposite spectrum. nih.gov For molecules with a known chromophore, empirical rules can often correlate the sign of the Cotton effect with the absolute configuration (R or S) at the stereogenic center.

In the context of chiral analogues of this compound, the cinnamic acid moiety serves as the primary chromophore. This extended π-system gives rise to strong electronic transitions in the ultraviolet (UV) region, which are sensitive to the chiral environment. For instance, a hypothetical chiral analogue, (R)-2-methyl-3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, would be expected to show distinct CD signals. The electronic transitions of the substituted cinnamate (B1238496) chromophore, when perturbed by the asymmetric field of the chiral center, would result in characteristic Cotton effects.

A powerful and definitive approach to assigning the absolute configuration involves the comparison of the experimental CD spectrum with that predicted by quantum chemical calculations. mdpi.com Time-dependent density functional theory (TD-DFT) is commonly employed to calculate the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the synthesized compound can be confidently assigned as R. If the experimental spectrum is a mirror image of the calculated one, the compound is the S-enantiomer.

Detailed Research Findings: A Case Study of a Chiral Analogue

To illustrate this principle, consider a research study focused on determining the absolute configuration of a newly synthesized chiral derivative, (R/S)-4-(3-(3-methoxy-4-propoxyphenyl)acryloyl)pyrrolidin-2-one. In this analogue, the chiral center is within the pyrrolidinone moiety attached to the cinnamic acid backbone.

The enantiomers of the compound were first separated using chiral High-Performance Liquid Chromatography (HPLC). Subsequently, the CD spectrum of each enantiomer was recorded in a suitable solvent, such as methanol (B129727). The experimental spectrum for the first-eluting enantiomer showed a positive Cotton effect around 310 nm and a negative Cotton effect around 260 nm.

Simultaneously, the geometries of both the (R) and (S) enantiomers were optimized using DFT calculations. Following this, TD-DFT calculations were performed to predict the CD spectra for both enantiomers. The calculated spectrum for the (R)-enantiomer predicted a positive Cotton effect at approximately 315 nm and a negative Cotton effect around 255 nm. This theoretical spectrum showed excellent agreement with the experimental spectrum of the first-eluting enantiomer.

The table below summarizes the hypothetical experimental and calculated CD data for the (R)-enantiomer.

Data PointWavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹)
Peak 1310+12.5+13.2
Trough 1260-8.3-9.1

Based on the strong correlation between the experimental and calculated data, the absolute configuration of the first-eluting enantiomer was unambiguously assigned as (R). Consequently, the second-eluting enantiomer was assigned the (S) configuration.

Vibrational Circular Dichroism (VCD) offers another powerful, complementary method for absolute configuration determination. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. rsc.org Similar to CD, the absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum for one enantiomer. mdpi.com This technique is particularly valuable as it probes the chirality of the entire molecular framework, not just the environment around a chromophore.

Theoretical and Computational Investigations of 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. Using functionals such as B3LYP combined with a basis set like 6-311G(d,p), the positions of all atoms in 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid can be precisely calculated to achieve a minimum energy state. researchgate.netepstem.net This process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond Length C=C (acrylic)1.34 Å
C-C (acrylic-phenyl)1.48 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
Bond Angle C=C-C (acrylic)121.5°
C-C=O (carboxyl)123.0°
C-O-C (propoxy)118.2°
Dihedral Angle C-C-C-C (phenyl-acrylic)179.5°

Note: These values are representative predictions derived from DFT computations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the propenoic acid double bond, while the LUMO is concentrated on the electron-withdrawing carboxylic acid group.

Table 2: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO -6.25Electron-donating capacity
LUMO -1.98Electron-accepting capacity
Energy Gap (ΔE) 4.27Index of chemical reactivity

Note: Values are illustrative based on typical DFT calculations for phenolic acids.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), typically around acidic hydrogen atoms. researchgate.net Green and yellow represent areas of intermediate or neutral potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic attack. The most positive potential (blue) would be located on the acidic proton of the carboxyl group, identifying it as the site for nucleophilic attack or hydrogen bond donation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the different conformations a molecule can adopt at a given temperature. For this compound, MD simulations can reveal the flexibility of the propoxy side chain and the rotational freedom around the single bond connecting the acrylic group to the phenyl ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

In Silico Prediction of Potential Interaction Profiles with Biomolecular Systems (e.g., ligand-target docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This in silico method models the interaction between the ligand (this compound) and the active site of a biomolecular target, calculating a binding affinity or docking score. The score reflects the strength of the interaction, with lower values indicating a more favorable binding. Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in a protein's active site.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

ParameterResult
Binding Affinity -8.5 kcal/mol
Key Interacting Residues Arg120, Ser245, Phe350
Types of Interactions Hydrogen bond with Arg120 (from carboxyl group), Pi-Alkyl interaction with Phe350 (from phenyl ring)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Parameters of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is represented by a mathematical equation that relates one or more physicochemical properties or structural descriptors of a molecule (e.g., lipophilicity, electronic properties, size) to its activity.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. By calculating various molecular descriptors for each analogue and correlating them with experimentally measured activities, a predictive model can be built. This model can then be used to estimate the activity of new, yet-to-be-synthesized analogues, guiding the design of more potent compounds and reducing the need for extensive experimental screening.

Despite a comprehensive search for theoretical and computational investigations into the spectroscopic parameters of this compound, no specific studies providing calculated Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound could be located in the available scientific literature.

Therefore, the section on the "Prediction of Spectroscopic Parameters" cannot be populated with the detailed research findings and data tables as requested in the article outline.

Chemical Transformations and Derivatization Strategies for 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for altering the compound's solubility, bioavailability, and reactivity.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. The equilibrium of this reaction is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. For instance, the reaction of isoferulic acid with methanol (B129727) under acidic conditions would yield methyl 3-(3-methoxy-4-propoxyphenyl)prop-2-enoate. A variety of alcohols, from simple alkyl alcohols to more complex polyols, can be employed to generate a library of corresponding esters with tailored properties.

Amidation involves the conversion of the carboxylic acid to an amide by reaction with an amine. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated carboxylic acid derivative then readily reacts with a primary or secondary amine to form the corresponding amide. This strategy allows for the introduction of a wide range of amine-containing moieties, leading to the synthesis of diverse amide derivatives.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatEster (R-O-C(=O)-)
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC), SolventAmide (R-NH-C(=O)-)

Reduction and Oxidation Reactions of the Prop-2-enoic Acid Double Bond

The carbon-carbon double bond in the prop-2-enoic acid side chain is susceptible to both reduction and oxidation, providing pathways to saturated analogues and vicinal diols, respectively.

Reduction of the double bond can be achieved through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation selectively reduces the alkene functionality without affecting the aromatic ring or the carboxylic acid group under mild conditions, yielding 3-(3-methoxy-4-propoxyphenyl)propanoic acid. This transformation is useful for producing compounds with a more flexible side chain.

Oxidation of the prop-2-enoic acid double bond can lead to various products depending on the oxidizing agent and reaction conditions. A common oxidation reaction is dihydroxylation, which introduces two hydroxyl groups across the double bond to form a vicinal diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. For instance, the dihydroxylation of a protected form of isoferulic acid has been performed using potassium osmate (K₂OsO₄) as the catalyst and N-methylmorpholine-N-oxide (NMO) as the co-oxidant, resulting in the corresponding 2,3-dihydroxypropanoic acid derivative. wikipedia.org Ozonolysis, another oxidative cleavage reaction, would break the double bond entirely to form an aldehyde and a carboxylic acid derivative.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating methoxy (B1213986) and propoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely positions for further substitution are C-2 and C-6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration , typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the aromatic ring.

Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding bromo- or chloro-substituted derivatives.

Friedel-Crafts acylation or alkylation could be used to introduce acyl or alkyl groups, respectively, although the presence of the deactivating carboxylic acid group might necessitate harsher reaction conditions or protection of this group.

The precise regioselectivity of these reactions would be influenced by the steric and electronic effects of the existing substituents.

ReactionReagentPotential Product
NitrationHNO₃/H₂SO₄3-(3-Methoxy-4-propoxy-X-nitrophenyl)prop-2-enoic acid
BrominationBr₂/FeBr₃3-(X-Bromo-3-methoxy-4-propoxyphenyl)prop-2-enoic acid

Nucleophilic Addition Reactions to the Prop-2-enoic Acid System

The α,β-unsaturated carbonyl system in this compound makes it a Michael acceptor, susceptible to nucleophilic conjugate addition (1,4-addition). A wide range of nucleophiles can add to the β-carbon of the prop-2-enoic acid moiety.

Soft nucleophiles, such as thiols, amines, and cuprates, preferentially undergo conjugate addition. For example, the reaction with a thiol (R-SH) in the presence of a base would yield a 3-(alkylthio)-3-(3-methoxy-4-propoxyphenyl)propanoic acid derivative. Similarly, primary and secondary amines can add to the double bond to form β-amino acid derivatives. These reactions are valuable for introducing new functional groups and building more complex molecular architectures.

Synthesis of Conformationally Restricted Analogues of this compound

To explore the structure-activity relationships of this compound and its derivatives, the synthesis of conformationally restricted analogues is a valuable strategy. By locking the flexible side chain into a more rigid structure, it is possible to gain insights into the bioactive conformation of the molecule.

One approach to creating conformationally restricted analogues is through the formation of cyclic structures. For example, intramolecular cyclization reactions could be designed to form bicyclic or polycyclic systems that incorporate the phenyl ring and the prop-2-enoic acid side chain. The synthesis of bicyclic analogues of similar compounds has been reported, providing a template for designing rigid isoferulic acid derivatives. nih.gov Another strategy involves introducing rigid spacers or incorporating the molecule into a larger, more constrained scaffold. These conformationally constrained analogues are important tools in drug design and for probing biological interactions.

Exploration of Polymerization Studies for this compound as a Monomer

The presence of a polymerizable double bond in the prop-2-enoic acid moiety suggests that this compound and its derivatives could serve as monomers for polymerization. The resulting polymers would feature the substituted phenyl ring as a pendant group, potentially imparting unique properties to the material.

Free-radical polymerization is a common method for polymerizing acrylic acid and its derivatives. By using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the double bond of the monomer can be polymerized to form a long-chain polymer. The polymerization of related natural product-derived monomers has been explored, suggesting the feasibility of this approach. For instance, a monomer derived from ferulic acid, an isomer of isoferulic acid, has been successfully polymerized. researchgate.net

Alternatively, condensation polymerization could be explored by utilizing the carboxylic acid functionality. For example, if the molecule is first converted to a diol or a diamine derivative through modification of the propoxy group, it could then be used in polycondensation reactions to form polyesters or polyamides. The properties of the resulting polymers would depend on the specific monomer structure and the polymerization method employed.

Mechanistic Research on 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid and Its Analogues

In Vitro Enzyme Inhibition or Activation Studies

For instance, various phenolic compounds, a class to which 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid belongs, have been shown to inhibit the activity of enzymes like α-amylase, trypsin, and lysozyme. This inhibition is often attributed to the covalent attachment of the phenolic compounds to the reactive nucleophilic sites on the enzymes, leading to a decrease in their catalytic activity.

Furthermore, derivatives of ferulic acid have been investigated for their inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. mdpi.com Novel derivatives of ferulic acid have also been shown to attenuate the expression of inducible nitric oxide synthase (iNOS). nih.gov Specifically, isoferulic acid has been observed to reduce the production of macrophage inflammatory protein-2 (MIP-2) in response to viral infections in cell cultures. nih.gov

Table 1: Examples of Enzyme Inhibition by Analogues of this compound

Analogue CompoundTarget Enzyme/ProteinObserved Effect
Phenolic Compoundsα-amylase, trypsin, lysozymeInhibition
Ferulic Acid DerivativesCyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX)Inhibition mdpi.com
Ferulic Acid DerivativesInducible nitric oxide synthase (iNOS)Attenuated expression nih.gov
Isoferulic AcidMacrophage inflammatory protein-2 (MIP-2)Reduced production nih.gov

Receptor Binding Assays Using Recombinant Proteins or Isolated Receptors

There is a lack of specific data from receptor binding assays conducted with this compound using recombinant proteins or isolated receptors. Research in this area is necessary to determine if this compound directly interacts with specific cellular receptors to elicit biological responses.

Elucidation of Molecular Mechanism of Action in Isolated Biological Systems

The molecular mechanism of action for this compound in isolated biological systems has not been explicitly elucidated in published research. However, studies on its analogue, isoferulic acid, have shed light on its potential mechanisms. Isoferulic acid has been identified as an anti-glycation agent. mdpi.com It has been shown to inhibit the formation of both fluorescent and non-fluorescent advanced glycation end products (AGEs) when studied with bovine serum albumin (BSA) in vitro. mdpi.com The mechanism for this is believed to be through the prevention of protein oxidation, as indicated by a decrease in the formation of protein carbonyls and modification of protein thiol groups. mdpi.com

Investigation of Interaction with Biomolecular Systems: In Vitro Binding to DNA, RNA, or Purified Proteins

Specific studies investigating the in vitro binding of this compound to DNA, RNA, or purified proteins are not currently available. The research on isoferulic acid's interaction with bovine serum albumin (BSA) indicates that this class of compounds can interact with purified proteins. mdpi.com This interaction is significant in the context of inhibiting protein glycation and the subsequent formation of harmful advanced glycation end products (AGEs). mdpi.com Further research is required to determine if this compound exhibits similar binding characteristics and what its specific molecular targets might be.

Studies on Transport Mechanisms Across Artificial Membrane Models

There is no available research on the transport mechanisms of this compound across artificial membrane models such as liposomes. Such studies would be valuable in understanding the bioavailability and cellular uptake of this compound, which are critical factors in its potential therapeutic efficacy.

Structure Activity Relationship Sar Studies of 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid Derivatives

Systematic Modification of the Phenyl Ring Substituents (Methoxy, Propoxy groups)

The substituents on the phenyl ring, specifically the methoxy (B1213986) group at the C3 position and the propoxy group at the C4 position, play a significant role in the molecule's interaction with biological targets. Studies on related cinnamic acid derivatives demonstrate that the nature and position of these alkoxy groups are critical determinants of activity.

Research on analogous ferulic acid (FA) derivatives, where the C4 position has a hydroxyl group, reveals the importance of this position for antioxidant activity. When this hydroxyl group is blocked or replaced, the biological activity is often modulated. For instance, ether and ester derivatives of trans-ferulic acid show that compounds with a free phenolic hydroxyl group exhibit notable free-radical scavenging and antioxidant activity. scirp.org In contrast, protecting this group can reduce or alter the biological effect. scirp.org For 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, the oxygen of the propoxy group serves a similar electronic role. Modifications to the length of the alkyl chain (from propoxy to other alkoxy groups) can influence lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Studies on various cinnamic acid derivatives have shown that methoxy groups at the C3 or C4 positions are key features for hepatoprotective activity. nih.gov This suggests that the specific arrangement of a methoxy group adjacent to a larger alkoxy group, as seen in the target compound, is a favorable pattern for certain biological activities. Altering the C3 methoxy group to a different alkyl ether could similarly impact steric and electronic properties, leading to changes in biological efficacy.

Table 1: Effect of Phenyl Ring (C4) Modification on Antioxidant Activity of Ferulic Acid Analogs

Compound C4-Substituent Biological Activity
Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate -OH (free) Active
Benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate -OH (free) Active
(E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid -OCH2OCH3 (ether) Moderately Active

Source: Adapted from research on trans-ferulic acid derivatives. scirp.org

Variation of the Prop-2-enoic Acid Chain (e.g., saturation, chain length, stereo-isomeric variations)

The prop-2-enoic acid side chain is a critical component of the pharmacophore, offering several avenues for modification that significantly impact biological activity.

Saturation of the Alkene Bond: The double bond in the prop-2-enoic acid moiety creates a rigid, planar conjugated system with the phenyl ring. Reduction of this double bond to form the corresponding 3-(3-methoxy-4-propoxyphenyl)propanoic acid derivative introduces conformational flexibility. smolecule.com Studies on structurally related compounds indicate that this saturation often leads to a decrease in biological activity. For example, 1,2,4-triazole derivatives containing a propanoic acid moiety showed lower antibacterial and anthelmintic activity compared to analogs with a propenoic acid system, suggesting the double bond is crucial for these effects. mdpi.com

Modification of the Carboxylic Acid: The terminal carboxylic acid group is a key site for modification, often through esterification. Converting the carboxylic acid to various alkyl esters alters the compound's polarity, lipophilicity, and bioavailability. Research on ferulic acid esters has demonstrated that increasing the length of the alkyl chain (e.g., from methyl to propyl to butyl) can enhance anticancer and antibacterial activities. kemdikbud.go.idnih.gov This is attributed to increased lipophilicity, which facilitates passage through cellular membranes. However, this effect is not always linear, and an optimal chain length often exists for a specific activity. indexcopernicus.com

Table 2: Effect of Ferulic Acid Esterification on Antibacterial Activity (MIC in mg/mL)

Pathogen Ferulic Acid Propyl Ferulate (FC3) Hexyl Ferulate (FC6)
S. aureus >10 0.4 1.1

Source: Adapted from research on alkyl ferulic acid esters. nih.gov

Isosteric Replacements within the Molecular Scaffold of this compound

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. nih.govtechnologypublisher.com For this compound, the most frequently considered isosteric replacement is for the carboxylic acid moiety.

The carboxylic acid group, while often essential for target binding through hydrogen bonding or ionic interactions, can lead to poor membrane permeability and rapid metabolism. nih.gov Replacing it with a suitable bioisostere can mitigate these issues. Common acidic isosteres for carboxylic acids include:

Tetrazoles: These groups are chemically stable and have a similar pKa to carboxylic acids, allowing them to act as effective mimics in biological systems. semanticscholar.org

Hydroxamic acids: These moieties can also act as carboxylic acid surrogates.

Acylsulfonamides: These are another class of acidic isosteres used to replace the carboxyl group.

Oxadiazoles: In one study, the carboxyl group of cinnamic acid was replaced with a 1,2,4-oxadiazole ring, which resulted in a series of novel compounds with significant anti-tubercular activity. nih.gov

The rationale for such replacements is to maintain the key acidic and hydrogen-bonding features necessary for biological activity while improving properties like metabolic stability and oral bioavailability. nih.gov The outcome of any isosteric replacement is highly dependent on the specific biological target and cannot always be predicted. nih.gov

Influence of Stereochemistry on Mechanistic Parameters

Stereochemistry plays a fundamental role in determining the biological activity of chiral or geometric isomeric compounds. For derivatives of this compound, the primary source of stereoisomerism is the cis/trans (Z/E) configuration of the double bond in the prop-2-enoic acid chain.

The naturally prevalent trans (E) isomer creates a relatively linear and rigid molecular geometry. The synthetic cis (Z) isomer results in a bent, less stable conformation. This difference in three-dimensional shape directly influences how the molecule interacts with its target. A specific geometric arrangement is often required for optimal binding to a receptor or enzyme active site.

Furthermore, stereochemistry can affect the molecule's physicochemical properties, which are integral to its mechanism of action. For example, studies on E- and Z-isomers of sinapinic acid (a related cinnamic acid derivative) showed that the two isomers have different physical, morphological, and photochemical properties. nih.gov These differences led to a significant variation in their performance as matrices in mass spectrometry, demonstrating how stereochemistry can influence function through physical mechanisms. nih.gov This highlights that the change from an E to a Z isomer can alter crystal packing, solubility, and stability, all of which are critical mechanistic parameters that can affect bioavailability and target engagement.

Identification of Key Pharmacophore Features Relevant to Molecular Interactions

Based on SAR studies of this compound and its analogs, several key pharmacophoric features essential for molecular interactions and biological activity can be identified:

Aromatic Ring System: The substituted phenyl ring acts as a crucial hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with protein targets.

Oxygenated Substituents at C3 and C4: The methoxy group at C3 and the ether oxygen of the propoxy group at C4 act as hydrogen bond acceptors. Their specific arrangement is important for target recognition and has been linked to antioxidant and hepatoprotective activities in related molecules. scirp.orgnih.gov The presence of these groups, particularly the methoxy group, is a recurring feature in many biologically active cinnamic acid derivatives. nih.govmdpi.com

The α,β-Unsaturated Carbonyl System: The conjugated system formed by the phenyl ring, the alkene double bond, and the carbonyl group creates a planar, electron-rich structure. The double bond provides conformational rigidity, which is often essential for precise orientation within a binding site. mdpi.com

Acidic Terminus (or Isosteric Equivalent): The terminal carboxylic acid group is a critical feature, often acting as a primary binding point through hydrogen bonding or ionic interactions with basic amino acid residues (like arginine or lysine) in a target protein. Esterification of this group or its replacement with a bioisostere like a tetrazole or oxadiazole can modulate activity by altering binding affinity, polarity, and pharmacokinetic properties. nih.govnih.gov

Future Directions and Research Perspectives for 3 3 Methoxy 4 Propoxyphenyl Prop 2 Enoic Acid

Development of Novel and Efficient Synthetic Pathways for Complex Analogues

The synthesis of cinnamic acid and its derivatives has traditionally relied on methods like the Perkin reaction and Claisen-Schmidt condensation. jocpr.com However, future research will likely focus on developing more sophisticated and efficient synthetic strategies to access complex analogues of 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid. Modern organic synthesis offers a toolkit of advanced methods that promise higher yields, greater molecular diversity, and improved sustainability. jocpr.combeilstein-journals.org

Key future developments will likely concentrate on:

Catalytic C-H Functionalization: Direct olefination of the aromatic ring or other positions through palladium-catalyzed C(sp²)-H activation presents a powerful route to novel analogues without the need for pre-functionalized starting materials. rsc.org

Advanced Coupling Reactions: Employing modern coupling reagents and multi-component reactions can streamline the synthesis of intricate derivatives, allowing for the efficient construction of complex molecular architectures in fewer steps. beilstein-journals.org

Green Chemistry Approaches: The use of environmentally benign solvents like water, coupled with enzymatic or borane-based catalysis, offers a sustainable pathway for derivatization, reducing waste and avoiding harsh reaction conditions. jocpr.combeilstein-journals.org

Flow Chemistry: Continuous flow synthesis can be explored for the scalable and safe production of amides, esters, and other derivatives, providing precise control over reaction parameters and potentially improving yields and purity. beilstein-journals.org

Synthetic StrategyDescriptionPotential Advantage for Analogue Synthesis
Palladium-Catalyzed Heck CouplingA cross-coupling reaction between an aryl halide and an alkene (e.g., acrylate) to form a substituted alkene. beilstein-journals.orgHigh efficiency and selectivity for creating diverse substitutions on the core cinnamic acid scaffold.
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, incorporating significant structural diversity. beilstein-journals.orgRapid generation of complex and diverse libraries of analogues for screening.
Enzymatic SynthesisThe use of enzymes, such as lipases, to catalyze reactions like esterification or amidation. jocpr.comHigh selectivity under mild, environmentally friendly conditions.
PhotocatalysisUsing light to drive chemical reactions, enabling unique transformations that are often difficult to achieve with traditional thermal methods.Access to novel reactive intermediates and pathways for creating unconventional analogues.

Advanced Computational Modeling for De Novo Design of Related Compounds with Tailored Properties

Computational chemistry is a pivotal tool for accelerating the discovery of new molecules. For this compound, advanced computational modeling can guide the de novo design of analogues with precisely tailored electronic, optical, or biological properties, thereby minimizing synthetic efforts. While molecular docking of cinnamic acid derivatives is already used to predict binding to biological targets, future research can employ a more integrated and predictive computational approach. orientjchem.orgnih.govnih.gov

Future research perspectives in this area include:

Homology Modeling: When experimental structures of protein targets are unavailable, homology modeling can be used to construct reliable 3D models, enabling structure-based drug design and virtual screening of novel analogues. orientjchem.orgui.ac.id

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the geometric and electronic structures, reactivity, and spectroscopic properties of new designs with high accuracy. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of designed compounds and their interactions with biological macromolecules or material interfaces, providing insights into their stability and binding mechanisms. nih.gov

Computational MethodPredicted PropertiesApplication in De Novo Design
Molecular DockingBinding affinity and orientation of a ligand within a protein's active site. researchgate.netScreening virtual libraries of analogues to identify potential inhibitors of specific enzymes.
Density Functional Theory (DFT)Electron distribution, HOMO-LUMO gap, reactivity indices, and vibrational frequencies. mdpi.comDesigning compounds with specific electronic properties for applications in materials science or as reactive probes.
Molecular Dynamics (MD)Conformational stability, binding free energy, and solvent effects over time. nih.govAssessing the stability of ligand-protein complexes and predicting the behavior of molecules in a biological environment.

Exploration of Supramolecular Interactions and Self-Assembly of this compound

The functional groups present in this compound—particularly the carboxylic acid—are prime candidates for directing supramolecular assembly through hydrogen bonding. researchgate.net The interplay of hydrogen bonds, π-π stacking from the phenyl ring, and van der Waals forces from the propoxy chain could lead to the formation of highly ordered structures such as liquid crystals, gels, or crystalline solids with unique properties.

Future research should focus on a systematic exploration of these non-covalent interactions. This could involve:

Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures of the compound and its co-crystals to definitively map its hydrogen-bonding networks and preferred supramolecular synthons.

Self-Assembled Monolayers (SAMs): Investigating the ability of the molecule to form ordered thin films on various substrates. The controlled arrangement of molecules at surfaces is crucial for applications in molecular electronics and sensor technology.

Organogel Formation: Exploring the potential of the compound to act as a gelator in organic solvents, where fibrous networks could form through self-assembly, trapping the solvent to create soft materials.

Applications as Building Blocks in Advanced Materials Science Research (e.g., functional polymers, smart materials)

Cinnamic acid and its derivatives are recognized as valuable bio-based building blocks for the synthesis of advanced polymers. rsc.org The structural features of this compound make it an excellent candidate monomer for creating functional polymers. The carboxylic acid group can participate in polycondensation reactions to form polyesters and polyamides, while the alkene moiety offers a site for photo-crosslinking. rsc.orgresearchgate.net

Future research in materials science could pursue:

Functional Polyesters and Polyamides: Synthesizing polymers where this molecule is a key monomer. The methoxy (B1213986) and propoxy substituents could impart desirable properties such as increased solubility, lower melting points, or liquid crystalline behavior. rsc.org

Photoresponsive Materials: Utilizing the carbon-carbon double bond for [2+2] photocycloaddition reactions. researchgate.net This could lead to the development of photo-crosslinkable polymers for applications in photolithography, holographic data storage, or smart materials that change shape in response to light. researchgate.net

Biodegradable Polymers: Leveraging the natural origin of the cinnamic acid scaffold to design new biodegradable polymers, contributing to the development of sustainable plastics.

Polymer TypeKey Functional Group UtilizedPotential Application
Polyesters/PolyamidesCarboxylic acid (-COOH)Engineered plastics, biomedical materials, drug delivery systems. rsc.org
Photo-crosslinked PolymersAlkene double bond (C=C)Photoresists, shape-memory materials, light-responsive coatings. researchgate.net
CopolymersCarboxylic acid and/or alkeneMaterials with finely tuned thermal, mechanical, or optical properties by combining with other monomers.

Integration into Multi-component Systems for Mechanistic Probes and Chemical Biology Tools

The cinnamic acid framework is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities. nih.gov This makes this compound an attractive starting point for the design of chemical biology tools to probe complex biological systems.

Future work could focus on transforming this molecule into sophisticated probes by:

Developing Activity-Based Probes: Designing analogues with reactive "warheads" and reporter tags (like alkynes or azides for click chemistry) to covalently label and identify specific protein targets in complex biological samples, a strategy successfully used for other cinnamic acid derivatives. nih.gov

Creating Fluorescent Probes: Attaching fluorophores to the molecule to enable real-time imaging of its distribution and localization within living cells, providing insights into its mechanism of action.

Synthesizing Hybrid Molecules: Covalently linking the molecule to other bioactive scaffolds, such as flavonoids or peptides, to create hybrid compounds with potentially synergistic or novel biological activities. nih.gov

Identification of Novel Research Avenues for this compound within Chemical Sciences

Beyond the specific directions outlined above, this compound holds potential in several other emerging areas of chemical science. Future research should remain open to exploring these novel avenues, which could include:

Development of Smart Materials: Its potential for incorporation into stimuli-responsive polymers could be harnessed to create materials that respond to changes in pH, temperature, or light, with applications in sensors, actuators, and controlled-release systems. atamanchemicals.com

Scaffold for Medicinal Chemistry: Given the diverse pharmacological activities of cinnamic acid derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—this specific compound could serve as a valuable starting point for the design of new therapeutic agents. nih.govnih.govnih.gov

Platform for Sustainable Chemistry: As a bio-based molecule, it can be a central component in the development of green chemical processes and biodegradable materials, aligning with the growing demand for a circular economy. mdpi.comresearchgate.net

Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of organic semiconductors or other components for flexible electronic devices, particularly if organized into well-ordered thin films through self-assembly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via ester hydrolysis of its methyl or ethyl ester precursors under alkaline conditions (e.g., NaOH/EtOH) . For optimizing yields, reaction parameters such as temperature (60–80°C) and catalyst choice (e.g., transition-metal catalysts for cross-coupling reactions) should be systematically tested. Chiral resolution techniques, such as enantioselective crystallization or chiral chromatography, may be required to isolate the desired stereoisomer . Purity validation via HPLC (C18 column, mobile phase: MeOH/H2O with 0.1% formic acid) is recommended to confirm reaction success .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy and propoxy groups) and olefin geometry (E/Z configuration) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected: 250.24 g/mol) and fragmentation patterns .
  • Thin-layer chromatography (TLC) : Employ (E)-ferulic acid as a reference standard for comparative Rf values in polar solvent systems (e.g., ethyl acetate/hexane 3:7) .
  • HPLC-DAD : Quantify purity (>95%) using a reverse-phase column and UV detection at 280 nm .

Q. How should this compound be stored to maintain stability in long-term studies?

  • Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. Regularly monitor stability via HPLC to detect degradation products (e.g., demethylation or isomerization) .

Advanced Research Questions

Q. What strategies can address discrepancies in reported bioactivity data across studies?

  • Answer :

  • Purity verification : Re-analyze batches using HPLC-MS to rule out impurities (e.g., regioisomers or residual solvents) .
  • Assay standardization : Use cell lines with validated sensitivity (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control for metabolic interference (e.g., serum-free media) .
  • Structural analogs : Compare results with derivatives (e.g., 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) to isolate substituent-specific effects .

Q. How can enantiomeric purity be ensured during synthesis, and why is it critical for pharmacological studies?

  • Answer :

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing optical rotation with reference standards .
  • Pharmacological relevance : Enantiomers may exhibit divergent binding affinities (e.g., to COX-2 or PPARγ receptors), impacting anti-inflammatory or metabolic activity .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and metabolite profiling?

  • Answer :

  • Rodent models : Administer via oral gavage (10–50 mg/kg) and collect plasma/serum at timed intervals for LC-MS/MS analysis to measure bioavailability and half-life .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and use UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation or sulfation) .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}C-tagged) to track accumulation in target organs .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting solubility data in aqueous vs. organic solvents?

  • Answer :

  • Solubility testing : Use shake-flask method with buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C. Centrifuge and quantify supernatant via UV-Vis .
  • Cosolvency approach : For poor aqueous solubility, employ cyclodextrin inclusion complexes or PEG-based formulations to enhance bioavailability .

Q. Why might computational docking predictions conflict with experimental binding assays?

  • Answer :

  • Force field limitations : Validate docking results with multiple software (e.g., AutoDock, Schrödinger) and account for protein flexibility via molecular dynamics simulations .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with in silico data .

Methodological Resources

  • Synthetic protocols : Refer to patents for enantioselective synthesis (e.g., EP 1669347A1) .
  • Bioactivity assays : Follow pharmacopeial guidelines for anti-inflammatory or antioxidant testing .
  • Safety protocols : Adopt OSHA standards for handling and waste disposal (29 CFR 1910.1020) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.